molecular formula C10H9FN4OS B5706322 1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5706322
M. Wt: 252.27 g/mol
InChI Key: POOODJUQJRMADQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-fluoroaniline with 5-methyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The fluorophenyl and thiadiazolyl groups contribute to its binding affinity and selectivity for these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • 1-(4-Bromophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • 1-(4-Methylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. This fluorine substitution often enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-6-14-15-10(17-6)13-9(16)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOODJUQJRMADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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